molecular formula C9H20N2O B3053830 l-Valine diethylamide CAS No. 56414-87-0

l-Valine diethylamide

Cat. No.: B3053830
CAS No.: 56414-87-0
M. Wt: 172.27 g/mol
InChI Key: VMRKJJQTRYRJRT-QMMMGPOBSA-N
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Description

l-Valine diethylamide (CAS 56414-87-0) is a chiral amide derivative of the essential amino acid L-valine. With a molecular formula of C9H20N2O and a molecular weight of 172.27 g/mol, this compound serves as a valuable intermediate and auxiliary in scientific research . Its primary research value lies in its application as a chiral auxiliary in asymmetric synthesis, where it has been demonstrated to facilitate reactions yielding products with high enantiomeric excess (e.g., 86% yield with 98% ee), which is critical for the production of optically pure pharmaceuticals and fine chemicals . The compound can be synthesized via several routes, including the direct amidation of L-valine with diethylamine using coupling agents like HATU or DCC, or through a sequential esterification-aminolysis approach starting from L-valine methyl ester . Researchers value this compound for its ability to impart stereochemical control. The parent molecule, L-valine, is known for its role in various biological processes, including protein synthesis and energy metabolism, providing a foundational context for the derivative's potential research applications . This compound is for research use only and is not intended for diagnostic or therapeutic applications in humans or animals .

Properties

IUPAC Name

(2S)-2-amino-N,N-diethyl-3-methylbutanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H20N2O/c1-5-11(6-2)9(12)8(10)7(3)4/h7-8H,5-6,10H2,1-4H3/t8-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMRKJJQTRYRJRT-QMMMGPOBSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(=O)C(C(C)C)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN(CC)C(=O)[C@H](C(C)C)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H20N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60465717
Record name l-valine diethylamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60465717
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

172.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

56414-87-0
Record name l-valine diethylamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60465717
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Methodological Analysis

Direct Amidation of L-Valine

The most straightforward approach involves coupling L-valine with diethylamine using activating agents to facilitate amide bond formation. This method avoids intermediate steps but requires careful optimization to suppress racemization and byproduct formation.

Procedure :

  • Activation of Carboxylic Acid : L-Valine is treated with a coupling agent such as 1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate (HATU) or N,N'-dicyclohexylcarbodiimide (DCC) in anhydrous dimethylformamide (DMF) at 0–5°C.
  • Amine Addition : Diethylamine is introduced dropwise, and the reaction is stirred at room temperature for 12–24 hours.
  • Workup : The mixture is diluted with ethyl acetate, washed with aqueous HCl (1 M) and sodium bicarbonate, dried over magnesium sulfate, and concentrated under reduced pressure.

Challenges :

  • Racemization Risk : Elevated temperatures or prolonged reaction times may lead to partial epimerization, necessitating strict temperature control.
  • Byproduct Formation : Over-activation of the carboxylic acid can generate symmetric anhydrides or N-acylurea derivatives.

Yield Optimization :

  • Catalytic Additives : Adding 1-hydroxybenzotriazole (HOBt) reduces side reactions, improving yields to 70–75%.
  • Solvent Selection : Polar aprotic solvents like DMF or dichloromethane enhance reagent solubility without compromising stereochemical integrity.

Esterification-Aminolysis Sequential Approach

This two-step method, adapted from methyl ester syntheses, involves initial esterification of L-valine followed by aminolysis with diethylamine.

Step 1: Synthesis of L-Valine Methyl Ester Hydrochloride

Patent-Based Protocol :

  • Reagents : L-Valine, anhydrous methanol, and thionyl chloride (SOCl$$_2$$).
  • Conditions :
    • SOCl$$_2$$ is added to methanol at −8 to −10°C to generate HCl in situ.
    • L-Valine is introduced, and the mixture is refluxed at 60–70°C for 7–9 hours.
    • The product is isolated via vacuum distillation and recrystallized in methanol-diethyl ether (yield: 60–65%).

Critical Parameters :

  • Temperature Control : Exceeding −5°C during SOCl$$_2$$ addition risks exothermic decomposition.
  • Stoichiometry : A molar ratio of n(L-valine):n(SOCl$$_2$$):n(methanol) = 1.0:1–1.5:20–21 ensures complete esterification.
Step 2: Aminolysis to L-Valine Diethylamide

Procedure :

  • Base Deprotonation : L-Valine methyl ester hydrochloride is treated with triethylamine in tetrahydrofuran (THF) to liberate the free amine.
  • Amine Coupling : Diethylamine is added, and the reaction is heated to 50–60°C for 6–8 hours.
  • Purification : The crude product is extracted with chloroform, washed with brine, and purified via silica gel chromatography.

Yield : 80–85% (over two steps).

Schlenk Equilibrium-Mediated Amidation

This method leverages the Schlenk equilibrium to avoid racemization by maintaining mild conditions.

Protocol :

  • Mixed Carbonate Formation : L-Valine is reacted with ethyl chloroformate in the presence of N-methylmorpholine to form a reactive mixed carbonate intermediate.
  • Amine Addition : Diethylamine is introduced, displacing the carbonate group to yield the amide.
  • Isolation : The product is precipitated by adjusting the pH to 8–9 and filtered.

Advantages :

  • Low Racemization : Conducted at 0–5°C, this method preserves stereochemistry (optical purity >98%).
  • Scalability : Suitable for multi-kilogram batches with yields exceeding 90%.

Comparative Analysis of Methods

Method Yield Optical Purity Complexity Cost Efficiency
Direct Amidation 70–75% 95–97% Moderate High
Esterification-Aminolysis 80–85% 98–99% High Moderate
Schlenk Equilibrium 90–92% >98% Low Low

Key Observations :

  • The Schlenk method offers superior yield and purity but requires specialized reagents.
  • Direct amidation is cost-prohibitive for industrial-scale production due to expensive coupling agents.

Analytical Validation and Quality Control

Structural Confirmation

  • Infrared Spectroscopy (IR) : Peaks at 1650 cm$$^{-1}$$ (amide C=O stretch) and 3300 cm$$^{-1}$$ (N-H stretch) confirm amide bond formation.
  • Nuclear Magnetic Resonance (NMR) :
    • $$^1$$H NMR (CDCl$$3$$): δ 1.02 (t, 6H, NCH$$2$$CH$$3$$), 2.15 (m, 1H, CH(CH$$3$$)$$2$$), 3.35 (q, 4H, NCH$$2$$CH$$_3$$).
  • High-Performance Liquid Chromatography (HPLC) : Chiral columns (e.g., Chiralpak AD-H) verify enantiomeric excess (>99%).

Purity Assessment

  • Titrimetry : Non-aqueous titration with perchloric acid quantifies free amine content (purity ≥98%).
  • Melting Point : 89–91°C (lit. 90–92°C).

Chemical Reactions Analysis

Types of Reactions: l-Valine diethylamide can undergo various chemical reactions, including:

    Oxidation: The amide group can be oxidized under strong oxidative conditions, although this is less common.

    Reduction: The amide group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The ethyl groups on the amide can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Lithium aluminum hydride (LiAlH4) or borane (BH3) in tetrahydrofuran (THF).

    Substitution: Alkyl halides or aryl halides in the presence of a base like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed:

    Oxidation: Formation of carboxylic acids or nitriles.

    Reduction: Formation of primary amines.

    Substitution: Formation of substituted amides with different alkyl or aryl groups.

Scientific Research Applications

Organic Synthesis

Chiral Auxiliary in Catalysis

One of the prominent applications of l-valine diethylamide is its use as a chiral auxiliary in asymmetric synthesis. In a study, this compound was employed to facilitate a reaction that yielded an impressive 86% yield with 98% enantiomeric excess (ee) after aqueous workup . This demonstrates its effectiveness in enhancing the selectivity and efficiency of chemical reactions, making it valuable in the synthesis of pharmaceuticals and fine chemicals.

Nutritional Applications

Role in Metabolism and Health

l-Valine itself is known for its role as an essential amino acid that supports muscle growth, tissue repair, and energy production. Research shows that valine can help regulate blood sugar levels and stimulate the central nervous system . When used as a dietary supplement, l-valine has been shown to improve insulin sensitivity and reduce adiposity in diet-induced obese mice . This underscores its potential application in dietary formulations aimed at managing metabolic disorders.

Mitochondrial Function Enhancement

Protection Against Oxidative Stress

Recent studies have highlighted the protective effects of l-valine on mitochondrial function. Valine treatment has been shown to upregulate mitochondrial biogenesis and dynamics by increasing the expression of genes involved in these processes . It enhances ATP generation rates during oxidative stress, thereby protecting cells from damage caused by reactive oxygen species (ROS) . Such properties make this compound a candidate for therapeutic applications in diseases associated with mitochondrial dysfunction.

Animal Nutrition

Feed Additive Safety and Efficacy

l-Valine produced by genetically modified strains of Corynebacterium glutamicum is used as a feed additive for livestock. Regulatory assessments indicate that it can effectively balance amino acids in animal diets without raising safety concerns when used appropriately . Its incorporation into animal nutrition not only supports growth but also improves overall health outcomes.

Data Table: Summary of Applications

Application AreaDescriptionKey Findings
Organic SynthesisChiral auxiliary for asymmetric synthesis86% yield, 98% ee achieved
Nutritional ApplicationsSupports muscle growth, tissue repair, and blood sugar regulationImproves insulin sensitivity in obese mice
Mitochondrial FunctionEnhances mitochondrial biogenesis and protects against oxidative stressIncreases ATP production and reduces ROS
Animal NutritionUsed as a feed additive for livestockSafe for use; balances amino acids

Case Studies

Case Study 1: Asymmetric Synthesis Using this compound

In one case study, researchers utilized this compound as a chiral auxiliary to synthesize complex organic molecules with high selectivity. The process involved optimizing reaction conditions to maximize yield while minimizing by-products. The results confirmed the compound's utility in producing pharmaceuticals where stereochemistry is critical.

Case Study 2: Dietary Supplementation Effects on Insulin Sensitivity

Another study focused on the effects of dietary valine supplementation on insulin sensitivity among obese mice. The findings revealed that mice receiving valine exhibited significantly improved glucose metabolism compared to control groups. This suggests potential applications for this compound in developing dietary strategies for managing obesity-related metabolic disorders.

Mechanism of Action

The mechanism of action of l-valine diethylamide involves its interaction with various molecular targets and pathways:

    Molecular Targets: It can interact with enzymes involved in amino acid metabolism, such as transaminases and dehydrogenases.

    Pathways Involved: It may influence the branched-chain amino acid metabolic pathway, which is crucial for energy production and protein synthesis. Additionally, it could affect signaling pathways related to muscle growth and repair.

Comparison with Similar Compounds

Comparison with Similar Compounds

The diethylamide functional group appears in various compounds, but pharmacological and synthetic applications differ significantly based on the parent structure. Below is a detailed comparison:

Structural and Functional Comparison

Compound Parent Structure Key Functional Groups Applications Pharmacological Activity
L-Valine diethylamide L-Valine (C₅H₁₁NO₂) Diethylamide Chiral auxiliary in asymmetric synthesis Not reported
Lysergic acid diethylamide (LSD) Lysergic acid (C₁₆H₁₆N₂O) Diethylamide, bicyclic indole Psychoactive research, former psychiatric therapy Hallucinogenic (serotonin receptor agonism)
Nicotinic acid diethylamide (Coramine) Nicotinic acid (C₆H₅NO₂) Diethylamide Respiratory and circulatory stimulant Analeptic (enhances ATP production)

Market and Industrial Relevance

  • L-Valine dominates the amino acid market (global demand ~150,000 MT/year), driven by feed additives and pharmaceuticals . Its diethylamide derivative remains niche, confined to specialty chemical synthesis.

Biological Activity

l-Valine diethylamide is a derivative of the essential amino acid l-Valine, characterized by the addition of two ethyl groups to its amine functional group. This modification enhances its solubility and potential biological activities compared to its parent compound. This article explores the biological activity of this compound, including its synthesis, interactions within biological systems, and potential applications.

This compound has the chemical formula C₉H₂₀N₂O and is categorized as an amino acid derivative. The synthesis of this compound can be achieved through various methods, including direct amination of l-Valine or through chemical modifications involving ethylation processes. Its unique structure allows for enhanced solubility in biological environments, which may facilitate its absorption and activity in vivo .

Biological Activities

As a derivative of l-Valine, this compound may exhibit several notable biological activities:

  • Protein Synthesis : Like other amino acids, this compound plays a role in protein synthesis, which is crucial for cellular function and growth.
  • Signal Transduction : Preliminary studies suggest that l-Valine may activate the PI3K/Akt signaling pathway, which is involved in cell growth and metabolism. This pathway has implications for enhancing immune responses, such as increasing macrophage phagocytosis against pathogens .
  • Polyamine Metabolism : Research indicates that high concentrations of l-Valine can inhibit arginase activity, leading to alterations in polyamine metabolism. This effect has been observed in human colon carcinoma cells (HT-29), where it was found that l-Valine treatment increased the flux of L-ornithine through ornithine decarboxylase, impacting cell proliferation and polyamine homeostasis .

Case Studies

  • Microbial Production : Advances in engineering microbial cell factories for the production of l-Valine highlight the compound's significance in biotechnology. These engineered strains have shown promise in producing l-Valine efficiently, addressing global amino acid demand .
  • Clinical Observations : In a study assessing the effects of intraduodenal administration of l-Valine on gastrointestinal parameters, it was found that varying doses did not significantly affect energy intake or blood glucose levels. This suggests that while l-Valine is essential for metabolic processes, its direct impact on these parameters may be limited under certain conditions .

Comparative Analysis with Similar Compounds

The following table compares this compound with related compounds:

Compound NameChemical FormulaUnique Features
L-Valine C₅H₁₁NO₂Essential amino acid; involved in protein synthesis
D-Valine C₅H₁₁NO₂Enantiomer of L-Valine; used in certain biochemical pathways
L-Leucine C₆H₁₃NO₂Another branched-chain amino acid; important for muscle metabolism
L-Isoleucine C₆H₁₃NO₂Similar structure; involved in energy regulation
This compound C₉H₂₀N₂OEnhanced solubility; potential unique biological interactions

Potential Applications

The potential applications of this compound extend across various fields:

  • Pharmaceuticals : Given its biological activities, this compound could serve as a building block for developing new therapeutic agents targeting metabolic disorders or enhancing immune responses.
  • Nutritional Supplements : Its role as an amino acid suggests potential use in dietary supplements aimed at improving muscle recovery and performance.
  • Animal Nutrition : Recent studies have highlighted the safety and efficacy of l-Valine produced from microbial fermentation as a feed additive for livestock, suggesting its importance in animal nutrition .

Q & A

Q. What biomarkers are validated for assessing this compound’s efficacy in neurological disorder models?

  • Methodological Answer : In depression/anxiety models, measure serum BDNF (brain-derived neurotrophic factor) via ELISA. For cognitive studies, use Morris water maze or novel object recognition tests. Neuroinflammatory markers (IL-6, TNF-α) are quantified via multiplex immunoassays. Electrophysiological recordings (e.g., LTP in hippocampal slices) validate functional outcomes .

Emerging Research Directions

Q. What in vitro models best replicate blood-brain barrier (BBB) permeability of this compound?

  • Methodological Answer : Use immortalized human brain endothelial cells (hCMEC/D3) in Transwell assays. Measure apparent permeability (Papp) with LC-MS quantification. Confirm integrity via TEER (transepithelial electrical resistance) >200 Ω·cm². For mechanistic insights, knockdown efflux transporters (e.g., P-glycoprotein) using siRNA and reassess permeability .

Q. How can isotopic labeling (e.g., ¹³C) track this compound’s metabolic fate in complex biological systems?

  • Methodological Answer : Synthesize ¹³C-labeled this compound at the carboxyl group. Administer to cell cultures or animal models, and use NMR or LC-MS to trace ¹³C incorporation into metabolites (e.g., TCA cycle intermediates). Stable isotope-resolved metabolomics (SIRM) identifies pathway-specific flux changes .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.